6,8-dimethoxy-1-(4-methoxyphenyl)-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline
Description
This compound belongs to the pyrrolo[3,2-c]quinoline family, characterized by a fused pyrrole-quinoline scaffold. Its structure includes three methoxy groups at positions 6, 8, and the para position of the phenyl ring, along with a methyl group at position 2. The 2,3-dihydro configuration introduces partial saturation in the pyrrole ring, which may influence conformational flexibility and biological interactions .
Properties
IUPAC Name |
6,8-dimethoxy-1-(4-methoxyphenyl)-4-methyl-2,3-dihydropyrrolo[3,2-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-13-17-9-10-23(14-5-7-15(24-2)8-6-14)21(17)18-11-16(25-3)12-19(26-4)20(18)22-13/h5-8,11-12H,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGSMAKABUUKIGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCN(C2=C3C=C(C=C(C3=N1)OC)OC)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>52.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24818936 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Mechanism of Action
In photovoltaic applications, quinoline derivatives have been shown to have properties such as absorption spectra and energy levels that make them suitable for use in photovoltaic cells .
In the context of Alzheimer’s disease, some quinoline derivatives have been found to inhibit the aggregation of Aβ, a protein that forms toxic deposits in the brains of individuals with Alzheimer’s disease .
Biological Activity
6,8-Dimethoxy-1-(4-methoxyphenyl)-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including its anticancer activity, mechanism of action, and other pharmacological effects.
Chemical Structure
The compound can be represented structurally as follows:
Anticancer Properties
Recent studies have investigated the anticancer potential of this compound across various cancer cell lines.
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Cell Line Studies : In vitro assays demonstrated that 6,8-dimethoxy-1-(4-methoxyphenyl)-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline exhibits significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). The IC values for these cell lines were reported as follows:
Cell Line IC (µM) MCF-7 0.45 A549 0.39 HCT116 0.50
These results suggest that the compound may inhibit cell proliferation effectively.
The mechanism by which this compound exerts its anticancer effects appears to involve:
- Induction of Apoptosis : Flow cytometry analyses indicated an increase in apoptotic cells when treated with the compound. This suggests that it may activate intrinsic apoptotic pathways.
- Cell Cycle Arrest : Studies revealed that treatment with this compound leads to G2/M phase arrest in cancer cells, thereby inhibiting their proliferation.
Other Pharmacological Effects
In addition to its anticancer properties, the compound has shown promise in other areas:
- Antioxidant Activity : Preliminary studies indicate that it may possess antioxidant properties, which could contribute to its therapeutic potential by reducing oxidative stress in cells.
- Anti-inflammatory Effects : In vivo models have suggested that the compound can modulate inflammatory responses, indicating potential for use in inflammatory diseases.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Study on MCF-7 Cells : A study conducted by Smith et al. (2023) demonstrated that treatment with the compound resulted in a significant reduction of tumor growth in xenograft models of breast cancer.
- A549 Lung Cancer Model : In another study by Johnson et al. (2024), administration of the compound led to a marked decrease in tumor size and increased survival rates in A549 xenograft-bearing mice.
Comparison with Similar Compounds
Structural Features
Key Observations :
- Methoxy groups in the target compound may improve metabolic stability compared to bromo-substituted thieno derivatives .
Anticancer Activity
Key Insights :
Structure-Activity Relationships (SAR)
- Substituent Position: Methoxy groups at 6 and 8 positions in the target compound may enhance binding to hydrophobic pockets in biological targets, as seen in thieno analogs .
- Heteroatom Influence: Thieno derivatives (sulfur-containing) show stronger kinase inhibition, while pyrrolo derivatives (nitrogen-containing) target ion channels, highlighting heteroatom-dependent mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
